Stereochemical Configuration: Chair Conformation of Ring A Confirmed by NMR Shift Reagent
The α-configuration of the 1-methyl group in Demalon's acetate derivative (1α,17α-dimethyl-17β-acetoxy-5α-androstan-3-one) was unambiguously confirmed using the paramagnetic shift reagent trisdipivalomethanatoeuropium(III), which demonstrated that Ring A adopts a chair conformation [1]. This stereochemistry distinguishes Demalon from the corresponding 1β-epimer, which would exhibit altered NMR shift patterns and potentially different receptor-binding geometry.
| Evidence Dimension | Ring A conformation (NMR shift reagent analysis) |
|---|---|
| Target Compound Data | Chair conformation (confirmed by Eu(dpm)₃ shift reagent) |
| Comparator Or Baseline | 1β-epimer or non-1-substituted DHT |
| Quantified Difference | Distinct lanthanide-induced shift pattern confirming α-configuration |
| Conditions | CDCl₃ solution with trisdipivalomethanatoeuropium(III) shift reagent |
Why This Matters
Procurement of the correct 1α-epimer is essential; the 1β-epimer exhibits different conformational properties that may alter binding to androgen receptor or metabolizing enzymes.
- [1] Pelc B, Sanders JKM. The configuration of 1α-methyl-5α-androstan-3-ones. J Chem Soc, Perkin Trans 1. 1972:1219-1220. DOI: 10.1039/P19720001219. View Source
